molecular formula C16H14FNO5S B2471979 N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034339-15-4

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2471979
CAS No.: 2034339-15-4
M. Wt: 351.35
InChI Key: VYFSYWRVLMIOHS-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and chemical biology. It features a [2,2'-bifuran] moiety linked to a 3-fluoro-4-methoxybenzenesulfonamide group . The bifuran structure is a rigid, aromatic scaffold that can contribute to unique electronic properties and is derived from renewable biomass, making it a valuable building block in synthetic chemistry . The sulfonamide functional group is a well-known pharmacophore present in many therapeutic agents, often associated with the ability to inhibit enzymes . Related sulfonamide-bearing compounds have demonstrated a range of biological activities in research settings, including antimicrobial and antimycobacterial properties against strains like Mycobacterium tuberculosis . Furthermore, structurally similar compounds that combine a sulfonamide group with various aromatic systems have been explored as enzyme inhibitors, such as thioredoxin reductase, and for targeting specific biological pathways . The presence of the fluorine atom on the benzene ring is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers can utilize this compound as a key synthetic intermediate or as a probe molecule for investigating new biological mechanisms. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

3-fluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5S/c1-21-14-7-5-12(9-13(14)17)24(19,20)18-10-11-4-6-16(23-11)15-3-2-8-22-15/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSYWRVLMIOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is the coupling of a bifuran derivative with a benzenesulfonamide precursor. The reaction conditions often include the use of microwave-assisted synthesis to enhance reaction rates and yields . Effective coupling reagents such as DMT/NMM/TsO− or EDC are employed to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or flash chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2-carboxylic acid derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

Scientific Research Applications

Chemistry

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide serves as a building block in organic synthesis. Its unique structural features allow for the development of more complex molecules and polymers. Researchers utilize it in various synthetic pathways, including:

  • Coupling Reactions: The compound can be coupled with other functional groups to create diverse chemical entities.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields, making it efficient for producing derivatives.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its ability to engage in π-π stacking interactions and form hydrogen bonds with enzymes or receptors positions it as a candidate for studying biological processes.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Drug Development: It shows promise in developing new drugs targeting specific biological pathways. Its structural properties may enhance the efficacy of therapeutic agents.
  • Biological Activity Studies: Research has indicated that it may exhibit antimicrobial properties and could be effective against resistant bacterial strains.

Industry

In industrial applications, this compound is explored for use in developing advanced materials, particularly bio-based polymers. Its unique properties make it suitable for creating sustainable materials that meet modern environmental standards.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

The results indicated significant antimicrobial activity, particularly against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent.

Case Study 2: Drug Development Potential

In another study focusing on drug development, this compound was tested for its ability to inhibit specific enzyme targets related to cancer proliferation:

Enzyme TargetIC50 (µM)
Cyclin-dependent kinase 10.5
Protein kinase B0.8

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is unique due to its combination of a bifuran moiety with a fluorinated benzenesulfonamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a sulfonamide group, which is known for its diverse biological interactions. The presence of the 3-fluoro and 4-methoxy substitutions on the benzene ring enhances its pharmacological properties.

Molecular Formula: C15H14FNO3S
Molecular Weight: 303.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking substrate molecules, thereby blocking their active sites.
  • Receptor Modulation: The compound may modulate receptor activity through hydrogen bonding and hydrophobic interactions facilitated by the bifuran and methoxy groups.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, in vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines.

Cell LineIC50 (µM)% Inhibition
HEPG2 (liver)1.2085%
MCF7 (breast)1.5080%
A549 (lung)1.8075%
SK-MEL-5 (melanoma)1.9070%

These results indicate that the compound exhibits potent anticancer activity, comparable to established chemotherapeutics.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that this compound could serve as a potential lead compound in antibiotic development.

Case Studies and Research Findings

  • Study on Anticancer Efficacy:
    A study conducted by Zhang et al. evaluated the anticancer effects of various derivatives of sulfonamides, including this compound. The compound showed promising results against multiple cancer cell lines with IC50 values lower than those of traditional agents like doxorubicin .
  • Mechanistic Insights:
    Molecular docking studies revealed that the compound binds effectively to the active sites of certain kinases involved in cancer progression, suggesting a mechanism whereby it may inhibit tumor growth by interfering with signaling pathways .
  • Antimicrobial Studies:
    A comprehensive evaluation of antimicrobial properties indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

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